Magnesium dalapon

Description

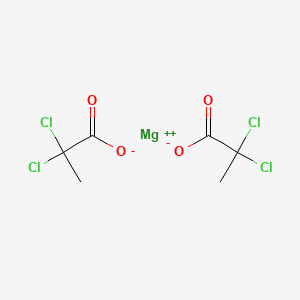

Magnesium dalapon is the magnesium salt of 2,2-dichloropropionic acid (dalapon), a systemic herbicide primarily used to control grasses in crops such as sugarcane, fruit trees, and cotton, as well as non-crop areas like railroad tracks and drainage ditches . Dalapon exists commercially as either the sodium or magnesium salt, with the latter being a white, hygroscopic powder that readily dissociates into the bioactive anion (2,2-dichloropropionate) in aqueous environments . The compound acts by disrupting enzymatic processes in plants, leading to chlorosis and necrosis .

Key properties of this compound include:

Properties

CAS No. |

29110-22-3 |

|---|---|

Molecular Formula |

C6H6Cl4MgO4 |

Molecular Weight |

308.2 g/mol |

IUPAC Name |

magnesium;2,2-dichloropropanoate |

InChI |

InChI=1S/2C3H4Cl2O2.Mg/c2*1-3(4,5)2(6)7;/h2*1H3,(H,6,7);/q;;+2/p-2 |

InChI Key |

QPPXJFBMSFYKMM-UHFFFAOYSA-L |

SMILES |

CC(C(=O)[O-])(Cl)Cl.CC(C(=O)[O-])(Cl)Cl.[Mg+2] |

Canonical SMILES |

CC(C(=O)[O-])(Cl)Cl.CC(C(=O)[O-])(Cl)Cl.[Mg+2] |

Other CAS No. |

29110-22-3 |

Related CAS |

75-99-0 (Parent) |

Synonyms |

dalapon dalapon, ammonium salt dalapon, calcium salt dalapon, magnesium salt dalapon, sodium salt dalapon-magnesium dalapon-sodium |

Origin of Product |

United States |

Chemical Reactions Analysis

Dalapon Reactions

Dalapon (2,2-dichloropropionic acid) is a colorless liquid with a sharp odor . It is soluble in water and corrosive to metals and tissues .

Environmental Degradation: Dalapon is subject to several degradation pathways in the environment :

-

Hydrolysis: Dalapon hydrolyzes slowly in water, yielding pyruvic acid and chloride ions, with the rate increasing at higher temperatures and alkaline pH . The hydrolysis half-life is several months when the temperature is less than 25°C .

-

Photodegradation: Dalapon can undergo photodegradation to form pyruvate, which can further degrade into acetaldehyde and carbon dioxide .

-

Microbial Degradation: Microorganisms in the soil efficiently degrade dalapon . Numerous microbial genera, including Pseudomonas, Bacillus, Alcaligenes, Agrobacterium, Arthrobacter, and Nocardia, are capable of liberating chloride ions from dalapon .

Reactivity: Dalapon is incompatible with aluminum and copper alloys, demonstrating its corrosive nature . It reacts slowly with water to produce hydrochloric and pyruvic acids . Carboxylic acids like dalapon may absorb moisture from the air and corrode or dissolve iron, steel, and aluminum . It also reacts with cyanide salts to produce hydrogen cyanide .

Table 1: Properties of Dalapon

| Property | Value |

|---|---|

| CAS Number | 75-99-0 |

| Molecular Formula | C3H4Cl2O2 |

| Molecular Weight | 142.97 g/mol |

| Physical Appearance | Colorless liquid |

| Melting Point | 166°C (dec.) |

| Boiling Point | 202°C |

| Density | 1.4014 g/mL |

| Water Solubility | 50.2 g/100 mL |

| pKa | 2.06 at 25°C |

| Reactivity | Corrosive to metals; reacts slowly with water to form hydrochloric and pyruvic acids |

Magnesium Reactions

Magnesium (Mg) is a silvery, active metal . It reacts slowly with boiling water to produce hydrogen and magnesium hydroxide . Magnesium combines easily with oxygen and reacts with halogens, sulfur, and nitrogen at high temperatures .

Reactions: Magnesium ion (Mg2+) rarely forms complex ions, and its salts are typically white and water-soluble .

-

Aqueous Ammonia: Magnesium ions react with aqueous ammonia to precipitate white, gelatinous magnesium hydroxide (Mg(OH)2) .

Ammonium salts can prevent or dissolve Mg(OH)2 precipitation .

-

Sodium Hydroxide: Sodium hydroxide produces the same precipitate as aqueous ammonia .

-

Sodium Monohydrogen Phosphate: In an ammonia-ammonium chloride buffer, sodium monohydrogen phosphate (Na2HPO4) yields a crystalline precipitate .

Table 2: Properties of Magnesium

| Property | Value |

|---|---|

| Oxidation State | +2 |

| Melting Point | 650°C |

| Boiling Point | 1120°C |

| Density | 1.74 g/cm3 |

| Characteristics | Silvery, active metal |

Predicted Reactions of Magnesium Dalapon

Based on the properties of magnesium and dalapon, here are the likely reactions of this compound:

-

Hydrolysis: Like dalapon, this compound will likely undergo hydrolysis in water, though the presence of magnesium may influence the rate or products .

-

Corrosion: this compound is expected to be corrosive, especially to aluminum and copper alloys, similar to dalapon .

-

Environmental Degradation: Microbial degradation will likely be a primary pathway for this compound breakdown in the environment, producing pyruvic acid and other metabolites .

-

Reactions with Bases: this compound will likely react with strong bases, potentially forming magnesium hydroxide and dalapon salts .

Further experimental studies would be needed to fully characterize the chemical reactions of this compound.

Comparison with Similar Compounds

Sodium Dalapon (Sodium 2,2-Dichloropropionate)

Sodium dalapon is the most widely studied salt of dalapon. Key comparisons with magnesium dalapon include:

Key Findings :

- Both salts hydrolyze to the same active acid, leading to identical herbicidal mechanisms .

- Sodium dalapon’s higher solubility makes it more prone to runoff, contributing to its detection in water systems .

- This compound’s lower solubility may reduce leaching risks but requires formulation adjustments for field efficacy .

Maleic Hydrazide Diethanolamine (KH-30)

Comparisons include:

Key Findings :

Other Herbicides (e.g., 2,4-D, Glyphosate)

While structurally distinct, broad-spectrum herbicides like 2,4-D and glyphosate provide context for dalapon’s niche:

Q & A

Q. What analytical methods are validated for detecting magnesium dalapon in environmental matrices?

this compound can be analyzed via gas chromatography (GC) without esterification due to its volatility in acidified form . However, challenges arise in quality control (QC) validation, particularly when dalapon fails column retention criteria. For soil studies, acidification followed by GC is recommended, but researchers must account for matrix interference by validating surrogate recovery rates (e.g., using 2,4-dichlorophenylmethylacetate) and conducting dual-column confirmation . In cases of QC failures (e.g., dalapon exceeding retention limits), data should be qualified as "estimated non-detected" (UJ) or rejected (R) based on column performance .

Q. What factors govern this compound’s environmental persistence and mobility?

this compound’s mobility is driven by its high solubility in water and minimal adsorption to soil particles, particularly in clay and clay loam soils . Hydrolysis, microbial degradation, and photolysis are primary degradation pathways, with half-lives ranging from 2–8 weeks in soil . Persistence increases at application rates >22 kg/hectare, extending residual activity to 3–4 months . Researchers should note that transpiration in plants can concentrate dalapon in foliage, necessitating controlled field studies to assess leaching potential .

Q. What are the chronic toxicity thresholds for this compound in mammalian models?

The Acceptable Daily Intake (ADI) for dalapon is 0.085 mg/kg bw/day, derived from chronic dog studies showing kidney weight changes at 100 mg/kg/day . No adverse effects were observed in rats at 15 mg/kg/day or dogs at 50 mg/kg/day. Researchers should design dosing studies to monitor urinary excretion kinetics, as <1% of ingested dalapon accumulates in tissues or milk .

Advanced Research Questions

Q. How can contradictory findings on soil microbial responses to this compound be resolved?

Studies report both stimulation (e.g., increased bacteria, actinomycetes) and neutral effects on soil microbes. These discrepancies arise from concentration-dependent responses: at 0.5% (5,000 ppm), dalapon enhances microbial proliferation, whereas lower field rates (2.6–26 ppm) show negligible impacts . Methodological adjustments should include:

Q. What experimental designs optimize the study of microbial degradation pathways in diverse soils?

For pristine soils, enrich cultures with 22DCPA (dalapon’s active form) to isolate native degraders (e.g., Variovorax, Burkholderia) . In agricultural soils, combine 16S rDNA sequencing with chloride release assays to quantify dechlorination efficiency . Key steps:

Q. How can chromatographic challenges in dalapon quantification be mitigated?

Matrix interference in complex samples (e.g., high organic soils) requires:

- Column optimization : Use polar stationary phases (e.g., DB-FFAP) to improve retention .

- Surrogate validation : Spike with 2,4-DB or dichloroprop to monitor recovery rates .

- Dual-column confirmation : Cross-validate results using dissimilar columns (e.g., DB-5 and DB-1701) .

- QC recalibration : Re-run initial calibrations if surrogate recovery falls outside 70–130% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.